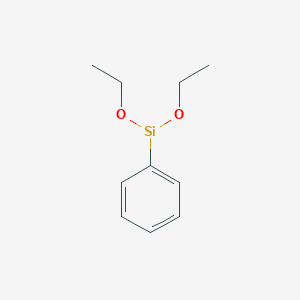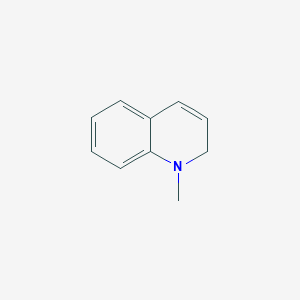
1-Methyl-2H-quinoline
Vue d'ensemble
Description
1-Methyl-2H-quinoline, also known as 2-Methylquinoline or Quinaldine, is an organic compound with the formula CH3C9H6N . It is one of the methyl derivatives of the heterocyclic compound quinoline . It is bioactive and is used in the preparation of various dyes . It is a colorless oil but commercial samples can appear colored .
Synthesis Analysis
Quinaldine is recovered from coal tar . It can be prepared from aniline and paraldehyde via Skraup synthesis or from aniline and crotonaldehyde via Doebner-von Miller variation of the Skraup reaction . Hydrogenation of quinaldine gives 2-methyltetrahydroquinoline . This reduction can be conducted enantioselectively . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .
Molecular Structure Analysis
Quinoline 1 or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations . For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .
Physical And Chemical Properties Analysis
Quinaldine has a molar mass of 143.19 g/mol . It appears as a colorless oil . It has a density of 1.058 g/cm3 . It has a melting point of -2 °C and a boiling point of 248 °C . It is insoluble in water .
Applications De Recherche Scientifique
Mutagenicity Studies
1-Methyl-2H-quinoline and its derivatives have been studied for their mutagenic properties. For instance, the derivative 2-amino-3-methylimidazo[4,5-f]quinoline, isolated from broiled sardines, has shown significant mutagenic effects. This study highlighted how the introduction of methyl groups at specific positions can influence mutagenicity in these compounds (Nagao et al., 1981).
Spectroscopic and Structural Analysis
Quinoline derivatives have been the subject of extensive spectroscopic and structural analysis. A study on 2-chloro-3-methylquinoline used various spectroscopic techniques and molecular docking analysis to understand its structure and potential pharmaceutical applications (Kose, Atac, & Bardak, 2018).
Chemistry Education
1-Methyl-2H-quinoline and related compounds have been used as subjects in educational settings to teach advanced NMR spectroscopy techniques. The synthesis and characterization of these compounds are seen as valuable for educational purposes (Mitra, Assarpour, Seaton, & Williamson, 2002).
Anticancer Research
Quinoline compounds, including 1-Methyl-2H-quinoline derivatives, have shown promise in anticancer research. They have been investigated for their potential to inhibit DNA topoisomerase II, a key target in cancer therapy (Peczyńska-Czoch, Pognan, Kaczmarek, & Boratýnski, 1994).
Drug Discovery
Quinolines have been recognized as a "privileged scaffold" in drug discovery, especially in anticancer and antimicrobial applications. The synthetic versatility of quinoline allows for the generation of a large number of structurally diverse derivatives (Solomon & Lee, 2011).
Antibacterial Activity
The antibacterial properties of quinoline derivatives have been a subject of research. A study on 2-chloro-7-methyl-3-((4-((p-tolyloxy)methyl)-1H-1,2,3-triazol-1-yl)methyl) quinoline explored its crystal structure and reported on its moderate antibacterial activity (Ghosh, Pal, Praveena, & Mareddy, 2020).
Catalysis and Chemical Reactions
Quinoline derivatives have been utilized in studies exploring catalysis and chemical reactions. For instance, chiral cationic ruthenium catalysts were used for the enantioselective hydrogenation of quinolines (Wang et al., 2011).
Parkinson's Disease Research
A natural quinoline alkaloid isolated from a deep-sea-derived fungus showed potential as a therapeutic agent for Parkinson's disease (Lee, Yang, Cha, & Han, 2022).
Photochemical Reactivity
Studies have explored the photochemical reactivity of quinoline derivatives, providing insights into their potential applications in various fields (Ono & Hata, 1983).
Nanomaterial Synthesis
Quinolines, including 1-Methyl-2H-quinoline, have been synthesized with the aid of nanomaterials, enhancing yields and reducing reaction times, which is significant for bulk drug production (Chandrappa, Swathi, Kumar, & Pullela, 2020).
Safety and Hazards
Orientations Futures
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Propriétés
IUPAC Name |
1-methyl-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLTHPZWVELIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538914 | |
| Record name | 1-Methyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16021-60-6 | |
| Record name | 1-Methyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



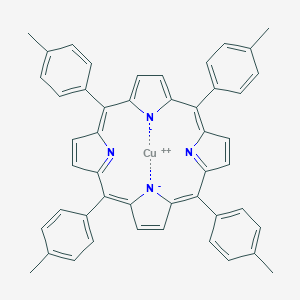

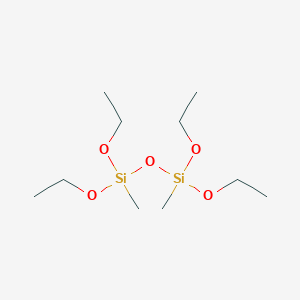
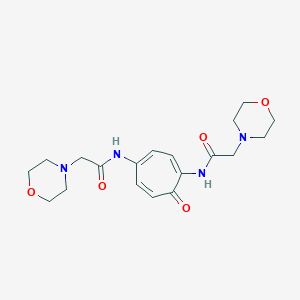

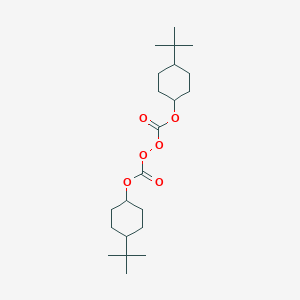
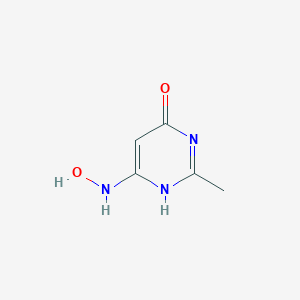
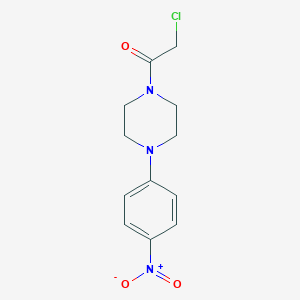

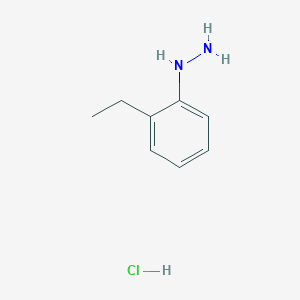
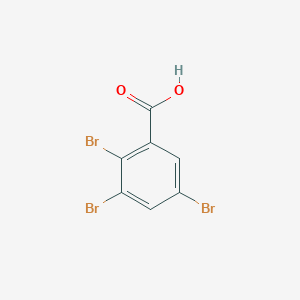

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
